molecular formula C12H11FN2O3S B5352072 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide

3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide

Cat. No. B5352072
M. Wt: 282.29 g/mol
InChI Key: OPXDKKUHRKVPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMPB is a sulfonamide derivative that belongs to the class of N-arylbenzenesulfonamides. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This compound inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the levels of bicarbonate and protons in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of bicarbonate and protons in the body, leading to a decrease in the pH of the blood. This can have various effects on physiological processes, including acid-base balance and respiration. Additionally, this compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the research on 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, glaucoma, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, the synthesis of this compound analogs with improved properties, such as increased solubility and potency, could lead to the development of more effective drugs and research tools.

Synthesis Methods

The synthesis of 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-fluoro-4-methoxyaniline with 3-pyridinesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography. The yield of this compound obtained from this method is generally high, making it a cost-effective and efficient method for synthesizing this compound.

Scientific Research Applications

3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a potential target for cancer therapy. This compound has also been shown to inhibit the activity of human carbonic anhydrase II, which is an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including glaucoma, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

3-fluoro-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXDKKUHRKVPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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